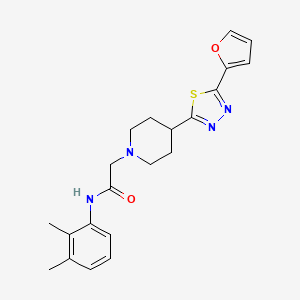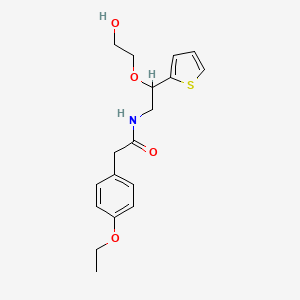
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group attached to the pyrazole ring and an amine group attached to a propyl chain, which is further converted to its hydrochloride salt form for enhanced stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is then alkylated with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions to introduce the propylamine chain.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Major Products
Reduction: 3-(3-Amino-1H-pyrazol-1-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(3-Nitroso-1H-pyrazol-1-yl)propan-1-amine or 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine.
科学研究应用
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.
Chemical Biology: The compound can be used as a probe to study biological processes involving nitro and amine groups.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as explosives or energetic materials.
Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological targets and pathways.
作用机制
The mechanism of action of 3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 3-(1H-Pyrazol-1-yl)propan-1-amine
- 3-(3,5-Dinitro-1H-pyrazol-1-yl)propan-1-amine
- 3-(1H-Pyrazol-4-yl)propan-1-amine
Uniqueness
3-(3-Nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to the presence of both a nitro group and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
属性
IUPAC Name |
3-(3-nitropyrazol-1-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-3-1-4-9-5-2-6(8-9)10(11)12;/h2,5H,1,3-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQIAOCGIWLRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)



![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2358626.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)
![N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358629.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

